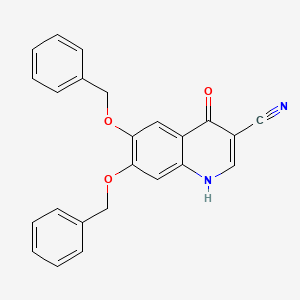
6,7-Bis(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Bis(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features two benzyloxy groups at the 6 and 7 positions, a carbonitrile group at the 3 position, and a keto group at the 4 position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Bis(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with a suitable quinoline precursor.
Benzyloxy Group Introduction: The 6 and 7 positions of the quinoline ring are functionalized with benzyloxy groups through nucleophilic substitution reactions.
Carbonitrile Group Introduction: The carbonitrile group is introduced at the 3 position via a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide.
Oxidation: The final step involves the oxidation of the 4 position to form the keto group, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6,7-Bis(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the quinoline ring or the benzyloxy groups.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium cyanide, potassium cyanide for cyanation; various nucleophiles for substitution reactions.
Major Products
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 6,7-Bis(benzyloxy)-4-hydroxy-1,4-dihydroquinoline-3-carbonitrile.
Substitution: Formation of quinoline derivatives with different substituents at the 6 and 7 positions.
Scientific Research Applications
6,7-Bis(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Biological Studies: Used as a probe to study enzyme interactions and cellular pathways.
Material Science: Investigated for its potential use in organic electronics and as a building block for complex organic materials.
Mechanism of Action
The mechanism of action of 6,7-Bis(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carbonitrile depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or modulating their activity. The benzyloxy groups can enhance its binding affinity to biological targets.
Pathways Involved: It can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile: Similar structure but with methoxy groups instead of benzyloxy groups.
6,7-Dihydroxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile: Hydroxy groups instead of benzyloxy groups.
4-Oxo-1,4-dihydroquinoline-3-carbonitrile: Lacks the benzyloxy groups.
Uniqueness
6,7-Bis(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carbonitrile is unique due to the presence of benzyloxy groups, which can significantly influence its chemical reactivity and biological activity. These groups can enhance lipophilicity, improve membrane permeability, and increase binding affinity to biological targets compared to similar compounds without benzyloxy groups.
Properties
IUPAC Name |
4-oxo-6,7-bis(phenylmethoxy)-1H-quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O3/c25-13-19-14-26-21-12-23(29-16-18-9-5-2-6-10-18)22(11-20(21)24(19)27)28-15-17-7-3-1-4-8-17/h1-12,14H,15-16H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIOJJLOZSGDLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C3C(=C2)C(=O)C(=CN3)C#N)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;sulfane](/img/structure/B8090711.png)
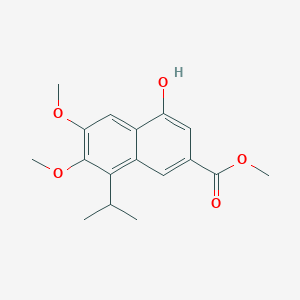
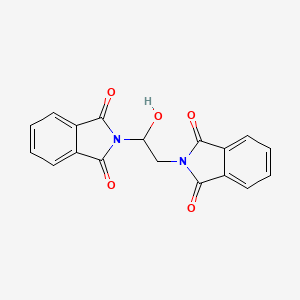

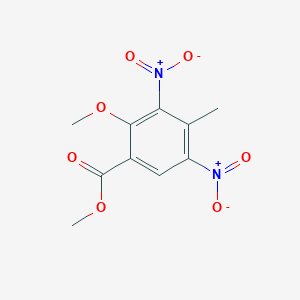

![(4S,5S)-2-(2-phenylethoxy)-6-[[(2S,4S,5R)-3,4,5-trihydroxyoxan-2-yl]methoxymethyl]oxane-3,4,5-triol](/img/structure/B8090771.png)
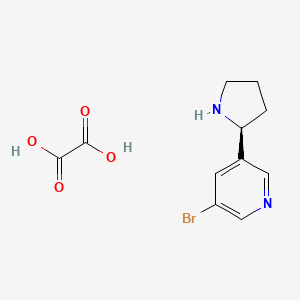
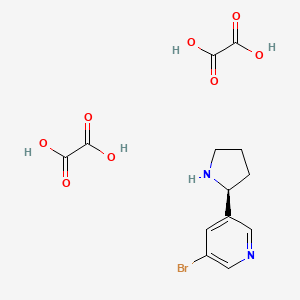
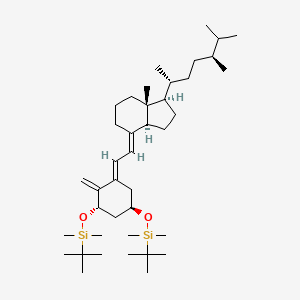
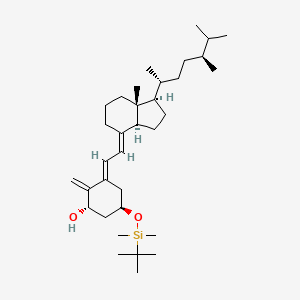
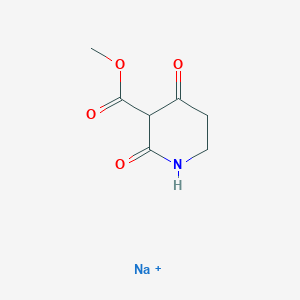
![1-(3-amino-4-methylphenyl)-9-bromobenzo[h][1,6]naphthyridin-2(1H)-one](/img/structure/B8090822.png)
![1-(3-amino-4-methylphenyl)-9-(furan-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one](/img/structure/B8090825.png)
